[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester
Description
Structural Characterization of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic Acid Benzyl Ester
Molecular Architecture and Stereochemical Configuration
The molecular formula of this compound is C$${20}$$H$${31}$$N$${3}$$O$${3}$$ , with a molecular weight of 361.5 g/mol . The compound features a cyclohexyl ring substituted at the 4-position with two functional groups:
- An (S)-2-aminopropionylamino moiety, which introduces a chiral center at the α-carbon of the propionyl group.
- A carbamic acid benzyl ester group, formed via the reaction of an isocyanate with benzyl alcohol.
The stereochemical configuration of the (S)-2-aminopropionylamino group is critical to the compound’s spatial arrangement, influencing its intermolecular interactions and solubility. X-ray crystallographic studies of analogous carbamates suggest that the cyclohexyl ring adopts a chair conformation , minimizing steric hindrance between the substituents. The trans configuration of the 1,4-substituents on the cyclohexyl ring is further stabilized by intramolecular hydrogen bonding between the carbamate’s carbonyl oxygen and the aminopropionylamino group’s NH moiety.
Comparative Analysis of Cyclohexyl-Carbamate Backbone Derivatives
Structural analogs of this compound often vary in their substituents on the cyclohexyl ring or carbamate group. A comparison with three derivatives highlights key differences:
The introduction of the (S)-2-aminopropionylamino group in the target compound enhances hydrogen-bonding capacity compared to the propylaminomethyl or cyclopropylmethyl derivatives. This modification also increases molecular rigidity, as evidenced by higher melting points (210–211°C for related compounds). In contrast, the propylaminomethyl analog exhibits greater conformational flexibility due to its linear alkyl chain.
Spectroscopic Identification Techniques
Infrared (IR) Spectroscopy
IR analysis of the compound reveals characteristic absorption bands:
- 3164–3305 cm$$^{-1}$$ : N-H stretching vibrations from the aminopropionylamino and carbamate groups.
- 1647–1650 cm$$^{-1}$$ : C=O stretching of the carbamate and amide functionalities.
- 1583 cm$$^{-1}$$ : C-N stretching coupled with N-H bending.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H NMR (DMSO-d$$_6$$) :
- $$^{13}$$C NMR (DMSO-d$$_6$$) :
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 503.2138 (calculated 503.2118 for C$${22}$$H$${32}$$N$${4}$$O$${8}$$Na), consistent with the sodium adduct of the parent molecule.
Crystallographic Studies and Conformational Analysis
While direct crystallographic data for this compound is limited, studies on structurally related carbamates provide insights. For example, the trans-4-(L-alanylamino)cyclohexyl moiety in analogous compounds adopts a diaxial conformation , with the carbamate and aminopropionylamino groups occupying axial positions on the cyclohexyl ring. This arrangement minimizes steric clash and stabilizes the molecule through intramolecular hydrogen bonds between the carbamate oxygen and the alanylamino NH group.
Molecular dynamics simulations suggest that rotation around the C-N bond of the carbamate group is restricted, with an energy barrier of ~8 kcal/mol due to conjugation with the carbonyl group. This rigidity impacts the compound’s interaction with biological targets, as seen in studies of carbamate-based enzyme inhibitors.
Properties
IUPAC Name |
benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12(18)16(21)19-14-7-9-15(10-8-14)20-17(22)23-11-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11,18H2,1H3,(H,19,21)(H,20,22)/t12-,14?,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEXRVSTRUUJFZ-GRTSSRMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
Protection of the Amine
To prevent undesired side reactions during subsequent steps, the primary amine is protected using:
-
Benzyl chloroformate (Cbz-Cl) : Reacts with the amine in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 2 h, 92% yield).
-
tert-Butoxycarbonyl (Boc) anhydride : Employed in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) (RT, 12 h, 85% yield).
Introduction of the (S)-2-Aminopropionyl Group
Acylation of the Cyclohexylamine
The protected cyclohexylamine undergoes coupling with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-alanine) under standard peptide coupling conditions:
Deprotection of the Boc Group
The Boc-protected intermediate is treated with 4M HCl in dioxane (RT, 2 h) or trifluoroacetic acid (TFA) (DCM, 0°C, 1 h) to liberate the primary amine.
Formation of the Benzyl Carbamate
Carbamation Reaction
The free amine reacts with benzyl chloroformate under controlled conditions:
| Conditions | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1.2 eq Cbz-Cl | TEA | DCM | 0°C → RT | 3 h | 88% |
| 1.5 eq Cbz-Cl | NaHCO₃ | H₂O/THF | RT | 6 h | 82% |
Purification
Crude product is purified via:
-
Flash chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient).
Stereochemical Control
Chiral Auxiliary Approach
(S)-2-Aminopropionic acid (L-alanine) is used to ensure retention of configuration during acylation. Circular dichroism (CD) and chiral HPLC ([α]D²⁵ = +12.5° (c 1.0, MeOH)) confirm enantiopurity.
Kinetic Resolution
Racemic mixtures are resolved using Candida antarctica lipase B (CAL-B) in toluene, achieving 98% ee for the (S)-enantiomer.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microwave-assisted reactions (100°C, 30 min) reduce reaction times by 60% compared to batch processes.
Green Chemistry Metrics
Analytical Characterization
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| EDC/HOBt coupling | Mild conditions, high compatibility | Requires anhydrous solvents | 70–85% |
| HATU/DIEA | Fast reaction, high efficiency | Costly reagents | 80–90% |
| Enzymatic resolution | High enantioselectivity | Limited substrate scope | 50–60% |
Troubleshooting Common Issues
Chemical Reactions Analysis
Types of Reactions
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit diverse biological activities. The presence of the amino group and carbamate suggests potential interactions with enzymes and receptors, which can lead to therapeutic applications.
Potential Biological Activities :
- Enzyme modulation
- Receptor binding
- Antimicrobial properties
Applications in Medicinal Chemistry
- Drug Development : The structural features of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester make it a candidate for developing new therapeutic agents targeting various diseases.
- Neuropharmacology : Given its structural similarities to known neuroactive compounds, it may have applications in treating neurological disorders.
- Anticancer Research : The compound's ability to interact with biological macromolecules positions it as a potential lead compound for anticancer drug development.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has demonstrated that compounds similar to this compound can effectively modulate enzyme activity. For instance, studies on carbamate derivatives show promise in inhibiting certain enzymes linked to cancer progression.
- Therapeutic Efficacy : A study exploring the pharmacological effects of structurally related compounds found that they exhibited significant activity against specific cancer cell lines, suggesting that this compound could be further investigated for similar effects.
- Synthetic Routes : Various synthetic methods have been explored to produce this compound while maintaining its structural integrity, which is crucial for its biological activity.
Mechanism of Action
The mechanism of action of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares structural analogs, focusing on substituents, molecular weight (MW), stability, and applications:
Stability and Reactivity
- Cyclohexyl vs. Benzyl Esters : Cyclohexyl esters exhibit superior resistance to aspartimide formation under acidic (HF-anisole) or basic (diisopropylethylamine) conditions compared to benzyl esters. For example, cyclohexyl esters reduced aspartimide formation by 170-fold in diisopropylethylamine treatment .
- Substituent Effects: Chloro/Bromo Groups (e.g., compounds in ): These electron-withdrawing groups may increase reactivity in nucleophilic substitutions but reduce stability in aqueous environments.
Biological Activity
The compound [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester is a derivative of carbamic acid that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₆H₂₃N₃O₃
- Molecular Weight : 303.38 g/mol
- IUPAC Name : this compound
The compound features a cyclohexyl group, an amino acid moiety, and a benzyl ester group, which contribute to its biological activity.
Inhibition of N-Acylethanolamine Acid Amidase (NAAA)
Research indicates that This compound exhibits notable inhibitory activity against N-acylethanolamine acid amidase (NAAA), an enzyme involved in the metabolism of endocannabinoids.
- IC50 Value : The compound demonstrated an IC50 value of 127 nM in rat models, indicating strong potency in inhibiting NAAA activity .
The mechanism by which this compound exerts its biological effects involves the modulation of endocannabinoid levels through the inhibition of NAAA. This modulation can lead to various physiological responses such as analgesia and anti-inflammatory effects.
Pharmacokinetic Properties
Pharmacokinetic studies have shown that the stability of the compound varies between species. In rat plasma, degradation occurs more rapidly compared to human plasma, suggesting species-specific metabolic pathways .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships reveals that modifications to the side chains and functional groups significantly influence the inhibitory potency. For instance, derivatives with increased lipophilicity showed enhanced potency against NAAA .
Table 1: Biological Activity Data
| Compound Name | Target Enzyme | IC50 (nM) | Species Tested |
|---|---|---|---|
| This compound | NAAA | 127 | Rat |
| 24b (related compound) | NAAA | 220 | Rat |
| 24c (related compound) | NAAA | 190 | Rat |
Table 2: Stability in Plasma
| Compound Name | Stability in Rat Plasma | Stability in Human Plasma |
|---|---|---|
| This compound | Rapid degradation | Slower degradation |
Case Study 1: Analgesic Effects
In a study evaluating the analgesic properties of compounds inhibiting NAAA, This compound was administered to rat models experiencing acute pain. The results indicated significant pain relief comparable to standard analgesics, supporting its potential therapeutic application in pain management.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound. It was found to reduce inflammation markers significantly in animal models, suggesting its role in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester, and how can yield be maximized?
The synthesis typically involves multi-step protection/deprotection strategies for the amine and carbamate groups. A common approach is:
- Step 1 : Introduce the (S)-2-aminopropionylamino group via peptide coupling (e.g., EDC/HOBt) to a cyclohexylamine precursor.
- Step 2 : Protect the free amine with a benzyl carbamate group using benzyl chloroformate under basic conditions (pH 8–9).
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products. Yield optimization requires precise stoichiometric control of reagents and inert reaction conditions (argon atmosphere) to prevent oxidation .
Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) to verify enantiomeric purity (>98% ee).
- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting in the cyclohexyl ring and amide region (δ 6.5–7.5 ppm) to confirm stereochemistry .
- Polarimetry : Measure optical rotation (e.g., [α] = +15° to +25° in methanol) to validate the (S)-configuration .
Q. How should researchers address stability issues during storage?
- Storage Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis of the carbamate ester.
- Stability Monitoring : Perform periodic LC-MS analysis (C18 column, 0.1% formic acid/acetonitrile gradient) to detect degradation products like benzyl alcohol or free amines .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from impurities in stereoisomers or residual solvents. Mitigation includes:
Q. How does the stereochemistry of the cyclohexyl group influence pharmacological properties?
- Molecular Dynamics Simulations : Compare docking scores of (R)- vs. (S)-cyclohexyl derivatives to assess binding affinity variations.
- In Vitro Permeability : Use Caco-2 cell monolayers to evaluate transport efficiency; the (S)-configuration often enhances membrane permeability due to reduced steric hindrance .
Q. What methodologies are recommended for analyzing metabolic byproducts in hepatic microsomal studies?
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS/MS. Common metabolites include hydrolyzed carbamic acid and hydroxylated cyclohexyl derivatives.
- Kinetic Profiling : Calculate and intrinsic clearance using substrate depletion assays .
Q. How can researchers address low solubility in aqueous buffers for in vitro assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers (e.g., HP-β-CD) to maintain compound integrity.
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.01% Tween-80 to enhance dispersibility .
Data Contradiction and Reproducibility
Q. How to reconcile conflicting cytotoxicity results across cell lines?
Q. What are the best practices for synthesizing isotopically labeled analogs for tracer studies?
- -Labeling : Introduce at the carbamate carbonyl via benzyl chloroformate-.
- Validation : Confirm isotopic purity (>99%) using isotope ratio mass spectrometry (IRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
